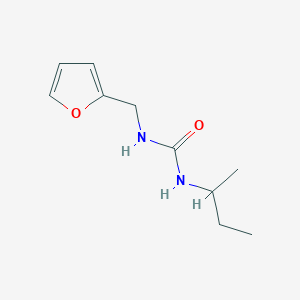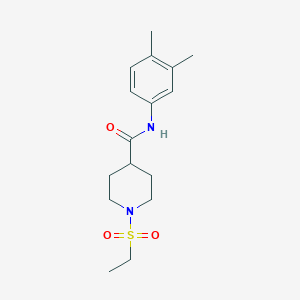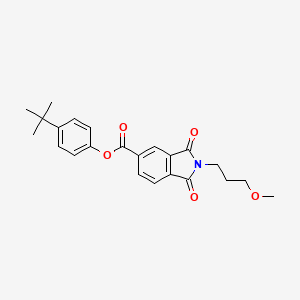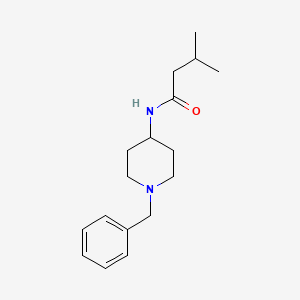
N,N'-bis(3-phenylpropyl)-2,6-pyridinedicarboxamide
Übersicht
Beschreibung
N,N'-bis(3-phenylpropyl)-2,6-pyridinedicarboxamide, commonly known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. Compound 1 is a member of the pyridine-based macrocyclic family and has a unique structure that gives it several interesting properties.
Wissenschaftliche Forschungsanwendungen
Structural and Photophysical Properties
Compounds related to N,N'-bis(3-phenylpropyl)-2,6-pyridinedicarboxamide have been studied for their structural and photophysical properties, particularly when coordinated with lanthanide ions. These studies reveal insights into the luminescence and energy transfer mechanisms within these complexes, offering potential applications in materials science for creating luminescent materials. For instance, complexes formed with lanthanide ions such as europium, gadolinium, terbium, and ytterbium exhibit specific luminescence properties that are valuable for developing new luminescent materials with potential applications in sensors, imaging, and lighting technologies (Hua et al., 2012).
Catalytic and Cytotoxic Studies
Derivatives of this compound have been explored for their catalytic activities and cytotoxic effects. Notably, studies on novel pyridinedicarboxamide derivatives have shown promising results in catalysis and as potential chemotherapeutic agents. Such compounds have been evaluated for their ability to catalyze oxidation reactions and exhibit cytotoxicity against various cancer cell lines, suggesting their applicability in developing new catalysts and anticancer drugs (Abdolmaleki & Ghadermazi, 2017).
Chiroptical Properties
Research into the chiroptical properties of enantiomers of this compound, particularly when coordinated with lanthanide ions, opens up possibilities in the field of chiral photonics. These studies provide a foundation for the development of materials with specific optical properties, such as circularly polarized luminescence, which can be applied in optical devices, sensors, and information storage technologies (Bonsall et al., 2007).
Material Science and Polymer Chemistry
Several studies focus on the synthesis and characterization of new polymeric materials and coordination polymers based on pyridinedicarboxamide derivatives. These materials exhibit diverse properties such as high thermal stability, solubility in various solvents, and potential applications in flexible electronics and display technologies. The manipulation of ligand structures allows for the design of materials with specific mechanical and optical properties, suitable for applications in high-performance polymers and flexible display substrates (Faghihi, 2008).
Eigenschaften
IUPAC Name |
2-N,6-N-bis(3-phenylpropyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-24(26-18-8-14-20-10-3-1-4-11-20)22-16-7-17-23(28-22)25(30)27-19-9-15-21-12-5-2-6-13-21/h1-7,10-13,16-17H,8-9,14-15,18-19H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMNWLEKNJAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC(=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4576413.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4576428.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4576432.png)


![5-phenyl-2,3-thiophenedione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B4576447.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4576452.png)
![4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4576456.png)
![1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-2,5-pyrrolidinedione](/img/structure/B4576475.png)

![3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4576486.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethylphenyl)benzenesulfonamide](/img/structure/B4576494.png)
